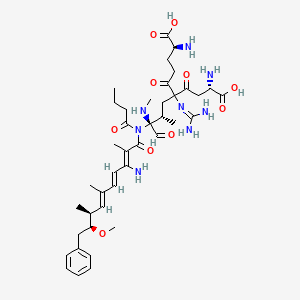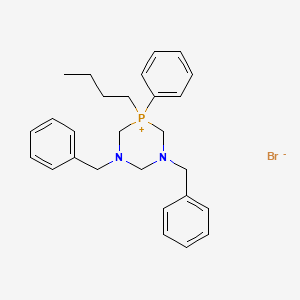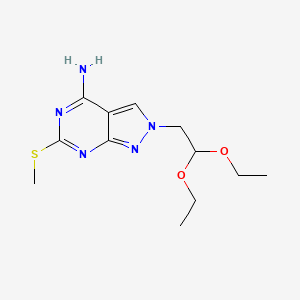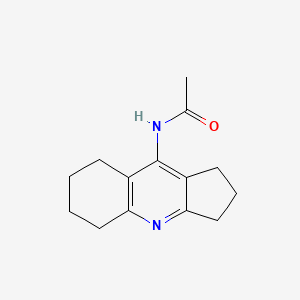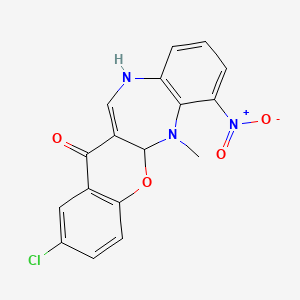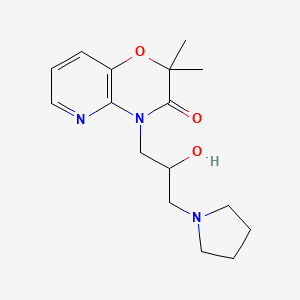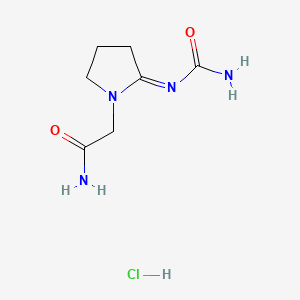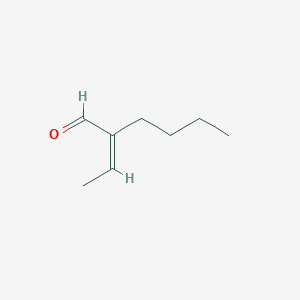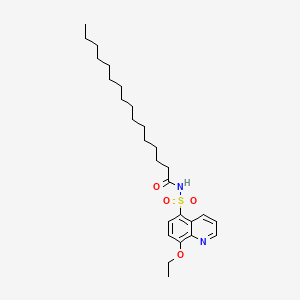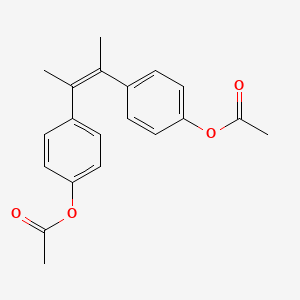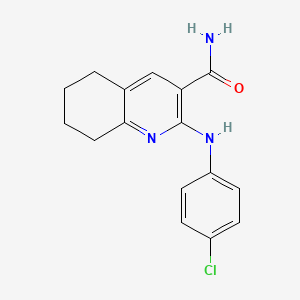
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- is a chemical compound that belongs to the class of quinoline carboxamides
Méthodes De Préparation
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with a quinoline derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Des Réactions Chimiques
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme regulation is crucial.
Medicine: Research has shown its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves its interaction with specific molecular targets. The compound acts as an inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, leading to the death of cancer cells. The pathways involved include the DNA damage response pathway and the regulation of cell cycle checkpoints.
Comparaison Avec Des Composés Similaires
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline carboxamide with immunomodulatory properties.
3-Methyl-5,6,7,8-tetrahydro-8-quinolinecarboxamide: A similar compound with different substituents that affect its biological activity.
Triazoloquinoline derivatives: These compounds also exhibit kinase inhibition but have different structural features that influence their selectivity and potency
Propriétés
Numéro CAS |
117052-12-7 |
|---|---|
Formule moléculaire |
C16H16ClN3O |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-11-5-7-12(8-6-11)19-16-13(15(18)21)9-10-3-1-2-4-14(10)20-16/h5-9H,1-4H2,(H2,18,21)(H,19,20) |
Clé InChI |
JOTBSSWNXQARID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
